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Compound of Interest

Compound Name:
Methyl 2-methyl-4-benzyloxy-

phenylacetate

CAS No.: 223406-97-1

Cat. No.: B1586842 Get Quote

Executive Summary
Benzyloxy-phenylacetate compounds represent a versatile chemical scaffold in medicinal

chemistry, characterized by a lipophilic benzyloxy tail and a polar phenylacetic acid head group.

This "amphiphilic" architecture allows these molecules to penetrate cell membranes effectively

while retaining specific affinity for nuclear receptors and enzymatic active sites.

This guide analyzes three primary research applications: Metabolic Modulation (PPAR

agonists), Hematological Therapeutics (Antisickling agents), and Enzyme Inhibition (Aldose

Reductase/PTP1B). It provides validated synthetic protocols and mechanistic insights for

researchers optimizing this scaffold for drug development.

Part 1: Metabolic Modulation (PPAR Agonists)
Mechanism of Action
The benzyloxy-phenylacetate scaffold has emerged as a potent pharmacophore for

Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARδ (delta). Unlike the

fibrates (PPARα) or thiazolidinediones (PPARγ), PPARδ agonists regulate fatty acid catabolism

and energy expenditure in skeletal muscle, making them prime candidates for treating

dyslipidemia and metabolic syndrome without the weight-gain side effects of PPARγ agonists.
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Key Structural Insight: The benzyloxy tail mimics the natural fatty acid ligands of PPARs,

occupying the large hydrophobic pocket of the receptor's ligand-binding domain (LBD). The

phenylacetate head forms critical hydrogen bonds with the hydrophilic residues (e.g., His323,

His449) near the AF-2 helix, stabilizing the active conformation.

Case Study: 1,4-Benzyloxybenzylsulfanylaryl
Derivatives
Research indicates that extending the linker between the benzyloxy group and the

phenylacetate core enhances selectivity.

Lead Compound: GW501516 analogs (structurally related to benzyloxy-phenylacetates).

Potency: IC50 values as low as 1.7 nM for PPARδ.

Selectivity: >1000-fold selectivity over PPARα and PPARγ.[1]

Table 1: SAR Optimization for PPARδ Selectivity
Structural Modification Effect on Potency (PPARδ) Effect on Selectivity

Unsubstituted Benzyloxy Moderate (IC50 ~50 nM)
Low (Cross-reacts with

PPARα)

4-Trifluoromethyl-benzyloxy High (IC50 <10 nM)
High (Steric bulk excludes

PPARα)

Thioether Linker (-S-) Very High (IC50 ~2 nM)
High (improves conformational

flexibility)

Ortho-substitution on

Phenylacetate
Low

Low (Disrupts H-bonding

network)

Signaling Pathway Visualization
The following diagram illustrates the downstream effects of benzyloxy-phenylacetate binding to

PPARδ.
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Caption: Activation of PPARδ by benzyloxy-phenylacetate ligands leads to heterodimerization

with RXR and upregulation of fatty acid oxidation genes.

Part 2: Hematological Therapeutics (Antisickling
Agents)
Mechanism: Hydrophobic Interaction
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In Sickle Cell Disease (SCD), deoxygenated Hemoglobin S (HbS) polymerizes due to a

mutation (

Glu6Val) that creates a sticky hydrophobic patch. Benzyloxy-phenylacetate derivatives (and
related benzyl esters of phenylalanine) function as stereospecific inhibitors of this
polymerization.

Mode of Action: The aromatic rings of the benzyloxy group bind non-covalently to the

hydrophobic acceptor pocket on the HbS surface, blocking the docking of the

Val6 residue from an adjacent HbS molecule.

Key Advantage: Unlike covalent modifiers (e.g., aldehydes like voxelotor), these esters often

have better membrane permeability, allowing them to enter the red blood cell (RBC) rapidly.

Experimental Validation: Solubility Assay
To verify antisickling activity, researchers should employ a C_sat (Solubility) assay.

Protocol Summary:

Preparation: Lyse RBCs from SCD patients to obtain HbS lysate.

Incubation: Treat HbS solution (concentration ~20 g/dL) with the test compound (1-5 mM) for

1 hour.

Deoxygenation: Add sodium dithionite to induce deoxygenation.

Centrifugation: Spin at 30,000g to pellet polymerized HbS.

Measurement: Measure the optical density (OD) of the supernatant. Higher OD indicates

higher solubility (less polymerization).

Part 3: Enzyme Inhibition (Aldose Reductase &
PTP1B)
Aldose Reductase (Diabetic Complications)
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The benzyloxy-phenylacetic acid scaffold acts as a "bifunctional" inhibitor for Aldose Reductase

(ALR2).

Acidic Head: Binds to the anion-binding pocket (Tyr48, His110, Trp111) near the catalytic

site.

Benzyloxy Tail: Extends into the "specificity pocket," providing selectivity against the related

aldehyde reductase (ALR1).

Application: Prevention of sorbitol accumulation in nerves and lens, reducing diabetic

neuropathy and cataracts.

PTP1B Inhibition (Insulin Sensitization)
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[2][3]

Phenylacetic acid derivatives with bulky lipophilic tails (like benzyloxy) function as non-

competitive inhibitors. They bind to a secondary allosteric site, locking the enzyme in an

inactive conformation without competing directly with the phosphate substrate.

Part 4: Chemical Synthesis & Protocols[4][5][6]
Synthesis of 4-Benzyloxyphenylacetic Acid
This protocol describes the synthesis of the core scaffold via Williamson ether synthesis

followed by hydrolysis if starting from an ester/nitrile, or direct alkylation of the phenol.

Reaction Scheme:

Starting Material: 4-Hydroxyphenylacetic acid (CAS 156-38-7).

Reagent: Benzyl bromide (CAS 100-39-0).

Base: Potassium Carbonate (

) or Sodium Hydroxide (NaOH).

Solvent: Acetone or DMF.

Step-by-Step Protocol
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Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve 4-hydroxyphenylacetic acid (15.2 g, 100 mmol) in acetone (150 mL).

Deprotonation: Add anhydrous

(27.6 g, 200 mmol) slowly. The solution may turn slightly yellow. Stir at room temperature for
30 minutes to ensure formation of the phenolate anion.

Note: Using 2 equivalents of base is critical to neutralize both the carboxylic acid and the

phenol, though the esterification of the carboxylate is reversible or can be controlled.

Correction: To selectively alkylate the phenol and not the acid, one often uses NaH in DMF

at 0°C or protects the acid as a methyl ester first.

Optimized Route (Ester Intermediate):

Step A: Reflux 4-hydroxyphenylacetic acid in Methanol/H2SO4 to get Methyl 4-

hydroxyphenylacetate.

Step B: React Methyl 4-hydroxyphenylacetate with Benzyl bromide/K2CO3 in Acetone

(Reflux 4h).

Step C: Hydrolyze with LiOH/THF/Water to yield 4-benzyloxyphenylacetic acid.

Alkylation (Step B): Add benzyl bromide (17.1 g, 100 mmol) dropwise. Heat the mixture to

reflux (approx. 56°C) for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess

). Evaporate the acetone under reduced pressure.

Hydrolysis (Step C): Dissolve the residue in THF (50 mL) and add 1M LiOH (50 mL). Stir at

room temperature for 2 hours. Acidify with 1M HCl to pH 2.

Purification: Extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry

over

, and concentrate. Recrystallize from Ethanol/Water.
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Caption: Three-step synthesis route ensuring selective O-alkylation of the phenol group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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